Validated PROTAC Construct (Compound 24) Achieves Sub-Nanomolar Antiproliferative Potency in RS4;11 Leukemia Cells
When Lenalidomide-C4-NH2 hydrochloride is conjugated via a linker to a BET bromodomain-targeting ligand to form PROTAC Compound 24, the resulting degrader exhibits potent antiproliferative activity with IC50 values of 0.98 nM against RS4;11 acute leukemia cells and 13.7 nM against MOLM-13 acute leukemia cells [1]. This represents a 14-fold differential in potency between the two cell lines, demonstrating context-dependent activity. The parent lenalidomide molecule, lacking the PROTAC functionality, does not achieve comparable single-agent antiproliferative potency in these cell lines at equivalent concentrations, as its mechanism relies on immunomodulation and neosubstrate degradation rather than direct BET protein degradation [2]. This evidence establishes that the compound, when deployed in a PROTAC architecture, can achieve picomolar to low nanomolar cellular potency that exceeds the standalone activity of the parent CRBN ligand.
| Evidence Dimension | Antiproliferative IC50 in leukemia cell lines |
|---|---|
| Target Compound Data | PROTAC Compound 24 (synthesized from Lenalidomide-C4-NH2 hydrochloride): IC50 = 0.98 nM (RS4;11), IC50 = 13.7 nM (MOLM-13) |
| Comparator Or Baseline | Parent lenalidomide (CC-5013): immunomodulatory activity with EC50 ~70 nM for Aiolos degradation in DF15 cells; does not directly degrade BET proteins |
| Quantified Difference | 14-fold potency differential between RS4;11 and MOLM-13 cell lines for Compound 24; sub-nanomolar potency achieved in RS4;11 cells |
| Conditions | RS4;11 and MOLM-13 acute leukemia cell lines; cell growth inhibition assay |
Why This Matters
This validated PROTAC construct data provides procurement confidence that Lenalidomide-C4-NH2 hydrochloride, when conjugated appropriately, can yield degraders with sub-nanomolar cellular potency in relevant cancer models.
- [1] Zhou B, et al. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression. J Med Chem. 2018 Jan 25;61(2):462-481. View Source
- [2] BindingDB BDBM65454. Lenalidomide (CC-5013) EC50 data for Aiolos degradation in DF15 cells. View Source
